molecular formula C6H6FNO2S B2532155 6-Methylpyridine-2-sulfonyl fluoride CAS No. 2137619-44-2

6-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2532155
CAS No.: 2137619-44-2
M. Wt: 175.18
InChI Key: ALGWXWUVMRJUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where a methyl group is attached to the sixth position and a sulfonyl fluoride group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a methylpyridine derivative. One common method includes the reaction of 6-methylpyridine with sulfuryl fluoride (SO2F2) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of sulfuryl fluoride and the potential hazards associated with sulfonyl fluorides.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

6-Methylpyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the study of enzyme inhibition, as sulfonyl fluorides can act as irreversible inhibitors of serine proteases.

    Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors for therapeutic use.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2-sulfonyl fluoride primarily involves the formation of a covalent bond with nucleophilic residues in target molecules. For example, in enzyme inhibition, the sulfonyl fluoride group reacts with the hydroxyl group of a serine residue in the active site of the enzyme, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    6-Methylpyridine-2-sulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.

    2-Fluoropyridine: A fluorinated pyridine derivative with different reactivity and applications.

    Sulfonyl Fluorides: A broader class of compounds with varying substituents on the sulfonyl group.

Uniqueness: 6-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biochemical research.

Properties

IUPAC Name

6-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGWXWUVMRJUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.